N-(propan-2-yl)-4-(propan-2-yloxy)aniline
Description
N-(propan-2-yl)-4-(propan-2-yloxy)aniline is a substituted aniline derivative featuring an isopropyl group at the nitrogen atom and an isopropyloxy group at the para position of the aromatic ring. Its molecular formula is C₁₂H₁₉NO, with a molar mass of 193.29 g/mol. The electron-donating isopropyl and isopropyloxy substituents enhance the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. This compound is likely synthesized via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using 4-bromo-(propan-2-yloxy)benzene and isopropylamine, analogous to methods described in and .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-propan-2-yl-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C12H19NO/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10,13H,1-4H3 |
InChI Key |
FZQOXPBHZUGJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-4-(propan-2-yloxy)aniline typically involves the reaction of 4-nitrophenol with isopropyl bromide to form 4-(propan-2-yloxy)nitrobenzene. This intermediate is then reduced to 4-(propan-2-yloxy)aniline, which is subsequently reacted with isopropylamine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation for the reduction step and automated systems for the addition of reagents can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-4-(propan-2-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the aniline group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the aniline group.
Substitution: Halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
Organic Chemistry
In organic chemistry, N-(propan-2-yl)-4-(propan-2-yloxy)aniline serves as an intermediate in the synthesis of various organic compounds. It is utilized in reactions such as:
- Nucleophilic Substitution : Reacts with halogenating agents to form halogenated derivatives.
- Oxidation and Reduction Reactions : Can undergo oxidation with potassium permanganate or reduction using sodium borohydride to yield different derivatives.
Biological Research
This compound has garnered interest in biological studies due to its potential enzyme inhibition properties. Research indicates that it may act as a ligand that binds to specific proteins, influencing various biochemical pathways.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in drug development.
Pharmaceutical Applications
This compound has shown promise in medicinal chemistry, particularly for developing new pharmaceuticals aimed at treating various diseases.
Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve the induction of apoptosis through modulation of key regulatory genes like CDK4 and Bcl-2 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 14b | MCF-7 | 5.0 | Apoptosis induction |
| 17 | HCT-116 | 3.5 | Cell cycle arrest |
Industrial Applications
In industrial settings, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity profile. Its ability to undergo various chemical transformations makes it suitable for synthesizing complex materials used in coatings and plastics.
Mechanism of Action
The mechanism by which N-(propan-2-yl)-4-(propan-2-yloxy)aniline exerts its effects involves its interaction with specific molecular targets. The propan-2-yl and propan-2-yloxy groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of N-(propan-2-yl)-4-(propan-2-yloxy)aniline with similar compounds:
Biological Activity
N-(propan-2-yl)-4-(propan-2-yloxy)aniline, an organic compound characterized by its substituted aniline structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of a propan-2-yloxy group and an isopropyl group attached to the aniline core. This structural arrangement is crucial for its biological activity, influencing how the compound interacts with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Aniline Derivative : The starting material, an appropriate aniline, undergoes alkylation with propan-2-ol.
- Etherification : The alkylated aniline is then treated with propan-2-yloxy groups through nucleophilic substitution reactions.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
1. Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways, which could be relevant for drug development targeting specific diseases .
2. Receptor Binding
The compound's interaction with biological receptors has been a focus of investigation. Preliminary studies suggest that it may bind to neurotransmitter receptors, potentially influencing neurotransmission and offering therapeutic benefits in neurological disorders .
3. Antimicrobial Properties
Anilines, including derivatives like this compound, have been studied for their antimicrobial effects. Research has shown that such compounds can exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents .
Case Study 1: Enzyme Interaction
A study published in Journal of Medicinal Chemistry explored the interaction of similar compounds with cyclooxygenase (COX) enzymes. The findings indicated that modifications to the aniline structure significantly affected enzyme inhibition rates, suggesting a structure-activity relationship that could be leveraged in drug design .
Case Study 2: Antimicrobial Efficacy
In a recent investigation into the antimicrobial efficacy of substituted anilines, this compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be low, indicating strong antimicrobial potential .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
